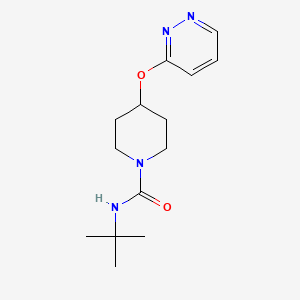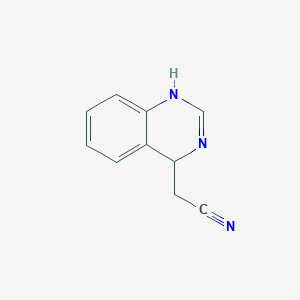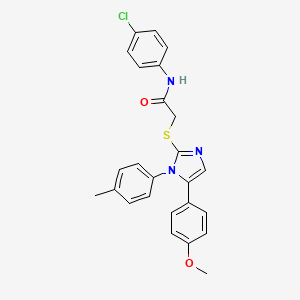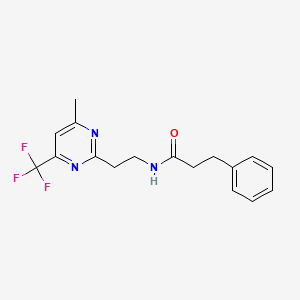
2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide is a chemical entity that appears to be related to a class of compounds that involve a chlorophenyl group, an imidazole ring, and an acetamide moiety. The structure suggests the presence of a thioether linkage connecting the imidazole ring to the acetamide group, which is further substituted with a dimethoxyphenyl ring.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a method for synthesizing 1-arylideneamino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-ones and 4-aryl-1-[2-(acetamido)-3-(4-chlorophenyl)acryloyl]thiosemicarbazides has been reported. This involves the reaction of aromatic aldehydes or aryl isothiocyanates with 2-(acetamido)-3-(4-chlorophenyl)acrylohydrazide, which itself is prepared from 4-chlorobenzaldehyde and acetylglycine . Although the exact synthesis of the compound is not detailed, the methods described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been characterized by various spectroscopic techniques. The chlorophenyl ring in this compound is oriented at a specific angle with respect to the thiazole ring, indicating a defined three-dimensional conformation . This information is valuable for understanding the molecular geometry and potential interactions of the compound , as the orientation of the rings can affect the compound's biological activity and interaction with other molecules.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures can be inferred from their functional groups. The presence of an acetamide group suggests potential for hydrolysis reactions, while the thioether linkage may be involved in oxidation reactions. The imidazole ring is a common feature in many biologically active compounds and can participate in hydrogen bonding and coordination to metal ions. The chlorophenyl group may undergo electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, related compounds exhibit intermolecular interactions such as C-H...O hydrogen bonds, which can influence the compound's solubility, melting point, and crystal structure . The presence of dimethoxy groups in the compound of interest may increase its solubility in organic solvents due to the electron-donating and steric effects of the methoxy substituents.
Scientific Research Applications
Chemical Synthesis and Characterization
Researchers have developed methods for synthesizing various acetamide derivatives, including those with imidazolyl and chlorophenyl components, which could be structurally related to the compound of interest. These methods involve reactions of imidazole derivatives with chloroacetamide compounds, followed by detailed structural confirmation using spectroscopic techniques such as NMR, IR, and mass spectrometry. Such synthetic routes are crucial for producing compounds for further biological or chemical studies (Duran & Canbaz, 2013); (Duran & Demirayak, 2012).
Anticancer Activities
Acetamide derivatives with chlorophenyl and imidazolyl groups have been synthesized and tested for their anticancer activities. Some compounds exhibited reasonable activity against a panel of human tumor cell lines, highlighting the potential of these structures in developing new anticancer agents. These studies showcase the utility of such compounds in probing the efficacy against various cancer types, particularly melanoma (Duran & Demirayak, 2012).
properties
IUPAC Name |
2-[5-(4-chlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c1-21(2)24-19(13-5-7-14(22)8-6-13)20(25-21)29-12-18(26)23-15-9-16(27-3)11-17(10-15)28-4/h5-11H,12H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGBWJJTXLCWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2530638.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530639.png)

![2-(methoxymethyl)-1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2530643.png)



![(E)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2530647.png)
![Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2530651.png)


![[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine](/img/structure/B2530654.png)
